molecular formula C12H11N3O B13668245 1-(6-Amino-3-phenylpyridazin-4-yl)ethanone

1-(6-Amino-3-phenylpyridazin-4-yl)ethanone

Cat. No.: B13668245
M. Wt: 213.23 g/mol
InChI Key: LGKOOKUVTDNJJK-UHFFFAOYSA-N
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Description

1-(6-Amino-3-phenylpyridazin-4-yl)ethanone is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a phenyl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-(6-Amino-3-phenylpyridazin-4-yl)ethanone typically involves the reaction of 3-phenylpyridazine with an appropriate amino and ethanone derivative under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods often involve optimizing these conditions to maximize efficiency and scalability .

Chemical Reactions Analysis

1-(6-Amino-3-phenylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Amino-3-phenylpyridazin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(6-Amino-3-phenylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(6-Amino-3-phenylpyridazin-4-yl)ethanone can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their substituents and pharmacological activities. For example, pyridazinone derivatives are known for their anti-inflammatory and anticancer properties, while other pyridazine-based compounds may have different therapeutic applications .

Similar compounds include:

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-(6-amino-3-phenylpyridazin-4-yl)ethanone

InChI

InChI=1S/C12H11N3O/c1-8(16)10-7-11(13)14-15-12(10)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14)

InChI Key

LGKOOKUVTDNJJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN=C1C2=CC=CC=C2)N

Origin of Product

United States

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